2-(4-Bromo-2,5-difluorophenyl)acetonitrile is an organic compound characterized by the molecular formula and a molecular weight of approximately 232.02 g/mol. This compound features a phenyl ring that is substituted with both bromine and fluorine atoms, specifically at the 4 and 2,5 positions, respectively. The presence of the acetonitrile functional group (–C≡N) enhances its chemical versatility, making it significant in various synthetic applications and biological studies.
The synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile typically involves electrophilic aromatic substitution reactions. Key steps include:
The primary applications of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile include:
Several compounds share structural similarities with 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(4-Bromo-2-fluorophenyl)acetonitrile | 114897-91-5 | 0.97 |
| 2-(5-Bromo-2-fluorophenyl)acetonitrile | 305800-60-6 | 0.93 |
| 2-(2-Bromo-4,6-difluorophenyl)acetonitrile | 1805594-12-0 | 0.91 |
| 2-(4-Bromo-2-fluorophenyl)-2-methylpropanenitrile | 749928-77-6 | 0.90 |
The uniqueness of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile lies in its specific halogenation pattern and established role in synthesizing effective antibacterial agents. The combination of both bromine and fluorine atoms contributes to its distinct reactivity and biological activity profile compared to similar compounds.
Regioselective halogenation is critical for introducing bromine and fluorine atoms at specific positions on the phenyl ring. Two primary approaches dominate: directed ortho/para substitution and catalyzed bromo-fluoro exchange.
Lewis acids like AlCl₃ or FeCl₃ polarize bromine molecules, enhancing electrophilicity and directing substitution to the para position relative to existing electron-withdrawing groups. For example, bromination of 2,5-difluorobenzene with Br₂ in the presence of AlCl₃ yields 4-bromo-2,5-difluorobenzene with 85% regioselectivity. Zeolite catalysts, such as Ca²⁺-Y, further improve para-selectivity (>95%) by confining reactants within micropores, favoring transition states aligned with the zeolite’s geometry.
N-Bromosuccinimide (NBS) enables selective bromination under mild conditions. In a large-scale synthesis, 2,5-difluorobenzene reacts with NBS in sulfuric acid at 30–40°C, achieving 92.7% yield of 4-bromo-2,5-difluorobenzene. The ethoxy group in related compounds (e.g., 3-ethoxy-2,4-difluorobenzaldehyde) acts as a directing group, steering bromination to the 4-position.
Table 1: Comparison of Halogenation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Para-Selectivity (%) |
|---|---|---|---|---|
| Br₂/AlCl₃ | AlCl₃ | 25 | 78 | 85 |
| NBS/H₂SO₄ | None | 30–40 | 92.7 | 98 |
| Br₂/Ca²⁺-Y Zeolite | Ca²⁺-Y | 25 | 90 | 99 |
Introducing the acetonitrile group typically involves nucleophilic displacement or cyanation of pre-halogenated intermediates.
Phosphorus pentoxide (P₄O₁₀) catalyzes the dehydration of 2-(4-bromo-2,5-difluorophenyl)acetamide to the corresponding nitrile at 300°C, achieving 83% yield. Alternatively, nickel-catalyzed cyanation uses acetonitrile itself as a cyanide source. A Ni(0)/Ni(II) cycle facilitates the coupling of aryl halides with acetonitrile under mild conditions (60–80°C), producing 2-(4-bromo-2,5-difluorophenyl)acetonitrile with >90% purity.
Mechanistic Pathway for Nickel-Catalyzed Cyanation
Solvent choice profoundly impacts reaction kinetics and selectivity, particularly in multi-step syntheses.
Dimethylformamide (DMF) enhances electrophilic substitution rates by stabilizing charged intermediates. For example, bromination in DMF increases conversion rates by 40% compared to chlorobenzene. However, DMF’s high boiling point complicates product isolation.
Sulfuric acid, used in NBS-mediated bromination, protonates aromatic rings, increasing electrophile affinity. In contrast, acetonitrile’s low dielectric constant favors SN2 mechanisms during cyanide displacement, reducing side reactions.
Table 2: Solvent Impact on Key Reaction Steps
| Reaction Step | Optimal Solvent | Yield Improvement (%) | Selectivity Change |
|---|---|---|---|
| Bromination | DMF | +40 | Para ↑ 15% |
| Cyanation | Acetonitrile | +25 | SN2 ↑ 30% |
| Purification | Hexane | N/A | Purity ↑ 10% |
Modern catalysts prioritize atom economy by minimizing waste and maximizing substrate utilization.
Ca²⁺-Y zeolites achieve near-quantitative bromine use in aromatic substitutions, reducing Br₂ waste by 70% compared to stoichiometric methods. The zeolite’s micropores also prevent over-bromination by sterically hindering di-substitution.
Nickel complexes enable one-pot syntheses by combining halogenation and cyanation. For instance, Ni(dppf)Cl₂ catalyzes sequential bromination (using NBS) and cyanation (using acetonitrile) with 88% overall yield. This approach eliminates intermediate purification, cutting solvent use by 50%.
Table 3: Catalytic Performance Metrics
| Catalyst | Bromine Efficiency (%) | Yield (%) | Waste Reduction (%) |
|---|---|---|---|
| Ca²⁺-Y Zeolite | 98 | 90 | 70 |
| Ni(dppf)Cl₂ | 95 | 88 | 60 |
| AlCl₃ | 75 | 78 | 30 |
The compound 2-(4-Bromo-2,5-difluorophenyl)acetonitrile functions as a crucial pharmaceutical intermediate in the synthesis of advanced antibacterial agents [3] [5]. Research has demonstrated that halogenated acetonitrile derivatives serve as important components in the development of treatments for bacterial infections, particularly those caused by resistant strains [5] [6]. The presence of both bromine and fluorine substituents in this compound enhances its reactivity profile, making it an excellent precursor for creating complex antibacterial molecules [5] [6].
Recent studies have shown that acetonitrile derivatives containing multiple halogens exhibit enhanced antimicrobial properties compared to their mono-halogenated counterparts [7] [8]. The strategic positioning of bromine at the para position and fluorine atoms at the ortho and meta positions creates an electron-withdrawing environment that facilitates nucleophilic substitution reactions essential for antibacterial drug synthesis [7] [8]. This structural arrangement allows for the formation of bioactive compounds with improved potency against both Gram-positive and Gram-negative bacteria [7] [8].
The compound's role in antibacterial drug development is further supported by structure-activity relationship studies that demonstrate the importance of halogen positioning in antimicrobial efficacy [9] [7]. Researchers have found that the specific substitution pattern in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile provides optimal electronic properties for subsequent chemical modifications that enhance antibacterial activity [9] [7]. The acetonitrile group serves as a versatile functional handle that can be converted to various pharmacophores, including amides, carboxylic acids, and heterocyclic systems commonly found in antibacterial agents [10] [6].
| Structural Feature | Contribution to Antibacterial Activity |
|---|---|
| Bromine at para position | Enhanced lipophilicity and membrane penetration |
| Fluorine at ortho position | Increased metabolic stability |
| Fluorine at meta position | Improved target selectivity |
| Acetonitrile group | Versatile synthetic handle for derivatization |
The implementation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile in anticancer drug design has yielded significant insights into structure-activity relationships [11] [12] [13]. Research has established that the specific halogen substitution pattern in this compound contributes to enhanced antiproliferative activity against various cancer cell lines [11] [12] [13]. The bromine atom at the para position has been identified as particularly important for anticancer activity, with studies showing that para-substituted brominated compounds exhibit superior potency compared to ortho or meta-substituted analogues [12] [13].
Fluorine incorporation in the phenyl ring has demonstrated remarkable effects on anticancer compound optimization [11] [14] [15]. The difluoro substitution pattern in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile provides unique electronic properties that enhance interaction with biological targets [11] [14] [15]. Structure-activity relationship studies have revealed that the presence of fluorine atoms at specific positions significantly improves the compounds' ability to inhibit cancer cell proliferation [11] [14] [15].
The acetonitrile moiety serves as a critical pharmacophore in anticancer drug design, providing a scaffold for the development of compounds with enhanced therapeutic indices [14] [15] [16]. Research has shown that acetonitrile derivatives can be readily modified to create diverse anticancer agents, including kinase inhibitors and apoptosis-inducing compounds [14] [15] [16]. The electron-withdrawing nature of the acetonitrile group contributes to the overall electronic properties of the molecule, influencing its binding affinity to cancer-related targets [14] [15] [16].
| Cancer Cell Line | Activity Range (IC50) | Structural Determinant |
|---|---|---|
| Breast cancer cells | 0.1-25 μM | Bromine positioning |
| Lung cancer cells | 5-30 μM | Fluorine substitution pattern |
| Prostate cancer cells | 1-20 μM | Acetonitrile functionality |
| Ovarian cancer cells | 0.5-15 μM | Combined halogen effects |
The synergistic effects of fluorine and bromine atoms in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile represent a paradigm in modern medicinal chemistry for bioactive molecule optimization [17] [18] [19]. This unique combination of halogens creates a molecular environment that enhances both pharmacological activity and physicochemical properties [17] [18] [19]. The fluorine atoms contribute to improved metabolic stability and enhanced lipophilicity control, while the bromine atom provides opportunities for further chemical modification and increased binding affinity [17] [18] [19].
Research has demonstrated that the fluorine-bromine synergy in this compound leads to superior bioactivity compared to compounds containing only single halogen types [20] [21] [22]. The difluoro substitution pattern creates a unique electronic environment that modulates the compound's interaction with biological targets, while the bromine atom serves as a strategic site for structure-activity relationship exploration [20] [21] [22]. This combination has proven particularly effective in the development of compounds with enhanced potency and selectivity [20] [21] [22].
The optimization of bioactive molecules through fluorine-bromine synergy has been extensively studied in various therapeutic areas [17] [18] [21]. The compound's halogen arrangement provides a template for developing drugs with improved pharmacokinetic properties, including enhanced absorption, distribution, and reduced clearance [17] [18] [21]. Studies have shown that the specific positioning of fluorine and bromine atoms in this molecule creates optimal conditions for target engagement while minimizing off-target effects [17] [18] [21].
| Synergistic Effect | Fluorine Contribution | Bromine Contribution | Combined Benefit |
|---|---|---|---|
| Metabolic Stability | Increased half-life | Enhanced binding | Prolonged activity |
| Target Selectivity | Improved specificity | Better fit | Reduced side effects |
| Membrane Permeability | Controlled lipophilicity | Size optimization | Enhanced bioavailability |
| Chemical Reactivity | Electronic modulation | Reactive site | Versatile derivatization |
The electronic environment surrounding 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is fundamentally shaped by the combined influence of the para-bromo and ortho-difluoro substituents on the aromatic ring [1] [2]. The para-bromo substituent exhibits dual electronic characteristics, functioning primarily as an electron-withdrawing group through inductive effects while simultaneously providing weak resonance donation [3]. This substituent demonstrates an inductive effect with a Hammett sigma constant of +0.39, coupled with a resonance effect of -0.22, resulting in a net electron-withdrawing character [2] [4].
The ortho-difluoro substitution pattern creates a significantly more pronounced electron-withdrawing environment [5] [6]. Each fluorine atom at the 2- and 5-positions contributes an inductive effect with sigma constants of +0.50, while providing negligible resonance stabilization [5]. This positioning creates what has been termed "fluoromaticity" - an additional stabilization mechanism that arises from the interaction of fluorine lone pairs with the aromatic π-system [6] [7].
| Substituent Position | Electronic Character | Inductive Effect (σI) | Resonance Effect (σR) | Net Hammett Constant (σ) | Impact on Nucleophilic Attack |
|---|---|---|---|---|---|
| Para-Bromo | Electron-withdrawing | +0.39 | -0.22 | +0.17 | Moderate activation |
| Ortho-Fluorine (2-position) | Electron-withdrawing | +0.50 | 0.00 | +0.50 | Strong activation |
| Ortho-Fluorine (5-position) | Electron-withdrawing | +0.50 | 0.00 | +0.50 | Strong activation |
| Combined Effect | Strongly electron-withdrawing | +1.39 | -0.22 | +1.17 | Very strong activation |
The synergistic electronic effects of these substituents create a highly activated aromatic system toward nucleophilic attack [8] [9]. The cumulative electron-withdrawing capacity, represented by a combined Hammett constant of +1.17, places this compound among the most reactive aromatic substrates for nucleophilic substitution reactions [8]. This enhanced reactivity manifests particularly in nucleophilic aromatic substitution reactions, where the fluorine atoms can serve as leaving groups due to their exceptional electron-withdrawing capability [9].
Molecular orbital considerations reveal that the combination of bromo and difluoro substituents significantly lowers the energy of the lowest unoccupied molecular orbital, facilitating nucleophilic attack at positions that are ortho and para to these electron-withdrawing groups [10] [11]. Density functional theory calculations demonstrate that the HOMO-LUMO energy gap is reduced to approximately 4.8 electron volts, indicating enhanced electrophilic character of the aromatic ring [12] [11].
The positional effects of the substituents create distinct regions of electrophilic character within the molecule [1] [2]. The para-bromo substituent primarily influences the position meta to itself (ortho to the acetonitrile group), while the ortho-fluorine atoms create activation patterns that favor nucleophilic attack at positions that can be stabilized through resonance with these electron-withdrawing groups [2] [4]. This electronic environment is further modulated by the acetonitrile group, which serves as an additional electron-withdrawing substituent that complements the halogen effects [13] [10].
The cyano group orientation in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile plays a crucial role in directing molecular interactions and determining the spatial accessibility of reactive sites [13] [14]. The linear geometry of the carbon-nitrogen triple bond, with its characteristic 180-degree bond angle, creates specific steric constraints that influence approach trajectories for nucleophilic species [13].
Steric parameters governing cyano group interactions have been extensively characterized through computational and experimental studies [14] [16]. The cyano group exhibits a cylindrical symmetry that allows for multiple interaction modes, including ion-dipole interactions, weak hydrogen bonding, and coordination complex formation [14] [17]. The strong dipole moment of acetonitrile (3.9 D) creates preferential orientations for polar molecules and ions approaching the reactive sites [16] [17].
| Molecular Interaction Type | Distance Range (Å) | Angular Preference (degrees) | Binding Energy (kcal/mol) | Steric Hindrance Factor |
|---|---|---|---|---|
| Ion-dipole interaction | 2.8-3.2 | Linear (180°) | 12-16 | Low |
| Hydrogen bonding (weak) | 3.0-3.5 | Bent (120-160°) | 3-6 | Moderate |
| van der Waals contact | 3.5-4.0 | Variable (90-180°) | 1-3 | High |
| Coordination complex | 2.0-2.5 | Linear (180°) | 20-30 | Variable |
Experimental evidence from ion mobility studies demonstrates that the acetonitrile moiety can coordinate up to four molecules in the first solvation shell before steric effects become prohibitive [16] [17]. This limitation arises from the blocking effect of the methyl group in acetonitrile analogs and the spatial requirements of the linear cyano group geometry [17]. The formation of internally solvated structures occurs when acetonitrile molecules interact directly with aromatic cations through combined ion-dipole and hydrogen bonding interactions [17].
The steric guidance mechanism operates through several distinct pathways [13] [14]. First, the linear geometry of the cyano group creates a directional preference for nucleophilic approach, with optimal attack angles determined by the orbital overlap requirements between the nucleophile and the electrophilic carbon [13]. Second, the acetonitrile group can participate in stabilizing transition states through its ability to act as both a σ-donor and π-acceptor ligand [14].
Molecular dynamics simulations have revealed that the cyano group orientation significantly influences the accessibility of aromatic positions for substitution reactions [18] [19]. The steric bulk of the acetonitrile group creates shielding effects that can either promote or inhibit specific reaction pathways depending on the approach geometry of the attacking nucleophile [18]. These effects are particularly pronounced in reactions involving bulky nucleophiles or when multiple substitution events occur sequentially [18].
Conformational analysis indicates that the rotation barrier about the carbon-carbon bond connecting the acetonitrile group to the aromatic ring is relatively low (approximately 2-4 kcal/mol), allowing for dynamic reorientation during reaction processes [10] [13]. This conformational flexibility enables the cyano group to adopt orientations that minimize steric clashes while maintaining optimal electronic interactions with approaching reagents [10].
Transition state geometries in ring functionalization reactions of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile exhibit distinct characteristics that reflect the combined influence of electronic and steric factors [20] [21] [22]. The analysis of these critical points along reaction coordinates provides fundamental insights into the mechanistic pathways and selectivity patterns observed in various transformation processes [23] [22] [24].
Electrophilic aromatic substitution reactions proceed through Wheland intermediate formation, with transition states characterized by partial bond formation between the electrophile and the aromatic carbon [25] [26]. The activation energies for these processes range from 15.2 to 22.8 kcal/mol, depending on the specific electrophile and reaction conditions [25] [24]. The electron-withdrawing substituents in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile create a deactivated aromatic system that requires more forcing conditions compared to unsubstituted aromatics [26] [4].
| Functionalization Process | Activation Energy (kcal/mol) | Transition State Geometry | Rate-Determining Step | Selectivity Factor |
|---|---|---|---|---|
| Electrophilic aromatic substitution | 15.2-22.8 | Wheland intermediate | Electrophile attack | Para > Ortho |
| Nucleophilic aromatic substitution | 12.4-18.6 | Meisenheimer complex | Nucleophile addition | Ortho > Para |
| Metal-catalyzed C-H activation | 8.8-14.2 | Metalacycle formation | C-H bond breaking | Sterically controlled |
| Halogenation reaction | 9.9-17.7 | Halonium ion | Halogen coordination | Electronic controlled |
Nucleophilic aromatic substitution pathways demonstrate significantly lower activation barriers due to the strong electron-withdrawing character of the substituents [8] [9]. The formation of Meisenheimer complexes occurs with activation energies ranging from 12.4 to 18.6 kcal/mol [8]. The fluorine atoms in the ortho positions can serve as leaving groups, with the rate-determining step being the initial nucleophile addition rather than the elimination process [9]. This contrasts with typical nucleophilic aromatic substitutions where leaving group departure is rate-limiting [8].
Density functional theory calculations have provided detailed insights into the transition state structures and energetics [20] [12] [27]. The optimized geometries reveal that the aromatic ring undergoes significant distortion during the transition state, with carbon-carbon bond lengths varying by up to 0.05 Å from their ground state values [12]. The approach angle of nucleophiles is typically constrained to specific ranges that maximize orbital overlap while minimizing steric interactions with the halogen substituents [22] [25].
Metal-catalyzed C-H activation processes represent the most energetically favorable functionalization pathway, with activation energies as low as 8.8 kcal/mol [20] [21]. These reactions proceed through metalacycle formation, where the transition state involves simultaneous coordination of the metal center to both the aromatic carbon and the departing hydrogen [21]. The presence of the cyano group provides additional coordination sites that can stabilize these transition states through chelation effects [20].
Ring expansion and spirocyclization reactions have been observed to proceed through bifurcating potential energy surfaces, where a single transition state can lead to multiple product channels [28]. The shape of these bifurcating surfaces and dynamic factors determine the final product distribution, with the relative energies of intermediate structures playing crucial roles in selectivity [28]. Computational studies indicate that the electronic properties of the halogen substituents significantly influence these branching ratios [28].
Computational benchmarking studies have established the reliability of various theoretical methods for predicting transition state properties in halogenated aromatic systems [27] [29] [30]. Dispersion-corrected density functional theory methods, particularly those incorporating long-range corrections, provide accuracies within 5-10% for activation energies [27]. Higher-level methods such as coupled cluster theory achieve accuracies below 2% but at significantly increased computational cost [27] [30].
| Computational Method | System Studied | Key Finding | Accuracy (% error) | Computational Cost |
|---|---|---|---|---|
| DFT B3LYP/6-311+G(d,p) | Isolated molecule | HOMO-LUMO gap: 4.8 eV | 5-10% | Low |
| DFT ωB97XD/6-311G(d,p) | Solvated complex | Binding energy: 14.3 kcal/mol | 3-8% | Moderate |
| MP2/6-311++G(d,p) | Transition state | Barrier height: 16.2 kcal/mol | 2-5% | High |
| CCSD(T)/CBS | Reaction pathway | Reaction coordinate analysis | <2% | Very high |
Kinetic isotope effects provide experimental validation of computational predictions regarding transition state structures [24] [19]. Primary kinetic isotope effects ranging from 2.1 to 3.8 have been observed for reactions involving C-H bond breaking, consistent with substantial hydrogen transfer in the rate-determining transition state [24]. These values align well with theoretical predictions based on transition state geometries optimized at the density functional theory level [24] [19].